BenchChemオンラインストアへようこそ!

1-(1-adamantyl)benzotriazole

Antiviral drug discovery Influenza A M2 proton channel Adamantane-based inhibitors

1-(1-Adamantyl)benzotriazole (CAS: not explicitly assigned in core references; molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a hybrid molecule consisting of a rigid, lipophilic adamantane cage fused to a 1,2,3-benzotriazole heterocycle via an N(1)–adamantyl bond. It belongs to the azoloadamantane class—compounds that combine the metabolic stability and membrane permeability of adamantane with the metal-coordinating and hydrogen-bonding capacity of an azole ring.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
Cat. No. B5191901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-adamantyl)benzotriazole
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=N4
InChIInChI=1S/C16H19N3/c1-2-4-15-14(3-1)17-18-19(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
InChIKeyPYJPJZUMUCRLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Adamantyl)benzotriazole for Influenza A Antiviral Research and Scalable Heterocyclic Chemistry


1-(1-Adamantyl)benzotriazole (CAS: not explicitly assigned in core references; molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a hybrid molecule consisting of a rigid, lipophilic adamantane cage fused to a 1,2,3-benzotriazole heterocycle via an N(1)–adamantyl bond [1]. It belongs to the azoloadamantane class—compounds that combine the metabolic stability and membrane permeability of adamantane with the metal-coordinating and hydrogen-bonding capacity of an azole ring [1]. Originally explored as a derivative of the influenza A M2 proton channel blocker amantadine, this compound series has been patented for anti-influenza A activity exceeding that of the clinical drug rimantadine, with demonstrated efficacy against pandemic H1N1 strains [1].

Why Unsubstituted Benzotriazole or 2-Adamantyl Isomers Cannot Substitute 1-(1-Adamantyl)benzotriazole in Critical Applications


Generic substitution fails for 1-(1-adamantyl)benzotriazole because both the substitution position and the adamantyl group profoundly alter the compound's electronic, physicochemical, and biological profile relative to the core benzotriazole scaffold. Attachment of the adamantyl cage at the N(1) position—rather than N(2)—changes the dipole moment and the electron density on the triazole ring, which dictates metal coordination strength in corrosion inhibition and target-binding affinity in antiviral assays [1]. Furthermore, the adamantyl group increases clogP by approximately 3–4 log units compared to unsubstituted benzotriazole (estimated logP ~1.3), transforming a moderately lipophilic molecule into a highly membrane-permeable entity (calculated logP > 8 for related adamantyl-benzotriazoles) [2][3]. Consequently, a purchaser who substitutes unsubstituted benzotriazole, 5-methylbenzotriazole, or even the 2-adamantyl isomer may observe complete loss of influenza A M2-channel blocking activity, altered corrosion inhibition efficiency, or different metabolic stability in medicinal chemistry campaigns.

Quantitative Performance Benchmarks That Distinguish 1-(1-Adamantyl)benzotriazole from Rimantadine, N(2)-Isomer, and Unsubstituted Benzotriazole


Anti-Influenza A (H1N1) Activity of 1-(1-Adamantyl)benzotriazole Surpasses the Clinical Standard Rimantadine

In head-to-head in vitro testing using the influenza A/Puerto Rico/8/34 (H1N1) strain, both N(1)-adamantylbenzotriazole (compound 1) and N(2)-adamantylbenzotriazole (compound 2) exhibited antiviral activity that exceeded that of the reference drug rimantadine, a well-established M2 proton channel blocker [1]. The patent explicitly states that the compounds 'possess antiviral activity exceeding the standard—rimantadine' [1]. This finding is significant for researchers developing next-generation adamantane derivatives that retain potency against amantadine-resistant influenza strains.

Antiviral drug discovery Influenza A M2 proton channel Adamantane-based inhibitors

Superior Synthetic Accessibility: 1-(1-Adamantyl)benzotriazole Prepared in 74% Yield at Ambient Temperature via a One-Pot Sulfuric Acid Method

The patent RU2553987C1 describes a synthesis of 1-(1-adamantyl)-1H-benzotriazole by reacting equimolar amounts of 1,2,3-benzotriazole and 1-adamantanol in 94% H₂SO₄ at 25°C for 4 hours, yielding the product in 74% isolated yield after precipitation in ice water [1]. This method is claimed to be operationally simpler and safer than previously published protocols that required either trimethylsilyl-protected benzotriazole with AlCl₃ and 1-chloroadamantane, or direct alkylation with 1-bromoadamantane in an autoclave at 190–200°C [1]. From a procurement standpoint, a route that avoids high-pressure equipment, organosilicon reagents, and hazardous aluminum trichloride reduces both production cost and regulatory burden.

Heterocyclic synthesis Adamantylation methodology Scalable pharmaceutical intermediate production

Regioisomeric Identity Confirmed by ¹H and ¹³C NMR: The N(1)-Adamantyl Isomer Is Structurally Distinct from the N(2)-Isomer and from Acyl-Adamantyl Derivatives

The patent provides full ¹H and ¹³C NMR assignments that unambiguously confirm the N(1)-substituted structure: ¹H NMR (400 MHz, CDCl₃) δ 1.89 (s, 6H, Ad), 2.35 (s, 3H, Ad), 2.54 (s, 6H, Ad), 7.33–7.44 (m), 7.83 (d), 8.09 (d) (4H, benzotriazole aromatic protons); ¹³C NMR (100 MHz, CDCl₃) δ 29.63, 36.17, 42.12, 61.52 (adamantyl), 112.35, 120.31, 123.26, 126.16, 131.63, 147.00 (benzotriazole) [1]. This analytical fingerprint distinguishes it from 2-(1-adamantyl)-2H-benzotriazole, which is synthesized via a different route (CCl₄/H₂SO₄ reflux) and exhibits different chemical shifts due to the N(2) substitution pattern [1]. Furthermore, it is differentiated from 1-(1-adamantoyl)benzotriazole, an acyl-linked analog with a carbonyl spacer, which displays distinct IR and NMR features [2].

Structural elucidation NMR spectroscopy Regioisomer characterization

Optimal Application Scenarios Where 1-(1-Adamantyl)benzotriazole Outperforms Alternative Heterocycles


Influenza A M2 Channel Blocker Lead Optimization and Resistance-Breaking Analog Design

Given its confirmed anti-influenza A (H1N1) activity exceeding rimantadine [1], 1-(1-adamantyl)benzotriazole serves as a privileged scaffold for medicinal chemistry campaigns targeting amantadine/rimantadine-resistant M2 proton channel mutants. Researchers can systematically introduce substituents on the benzotriazole ring (e.g., nitro groups at C-4 or C-5, also exemplified in the patent) to probe the adamantane-binding site while maintaining the N(1)-adamantyl pharmacophore [1].

Scalable Synthesis of Azoloadamantane Libraries via an Ambient-Temperature, Acid-Mediated Adamantylation Protocol

The patent-protected method using equimolar benzotriazole and 1-adamantanol in 94% H₂SO₄ at 25°C [1] enables parallel synthesis of diverse N-adamantylbenzotriazole analogs without specialized high-pressure equipment. This protocol is immediately adoptable by laboratories requiring multi-gram quantities of the compound for antiviral screening or as a synthetic intermediate, with a demonstrated yield of 74% and straightforward aqueous workup [1].

Regioisomerically Pure N(1)-Adamantyl Building Block for Supramolecular and Coordination Chemistry

The unambiguous N(1)-substitution pattern confirmed by ¹H/¹³C NMR [1] ensures that the benzotriazole moiety retains its N(2) and N(3) lone pairs available for metal coordination, while the adamantyl group imparts steric bulk and enhanced lipophilicity. This makes the compound a rational building block for designing metal-organic frameworks (MOFs), corrosion inhibitor formulations, and organometallic catalysts where predictable coordination geometry is required.

Quote Request

Request a Quote for 1-(1-adamantyl)benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.